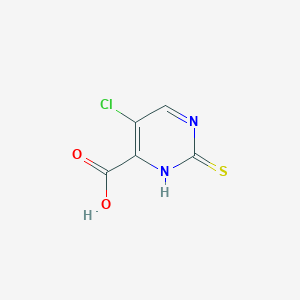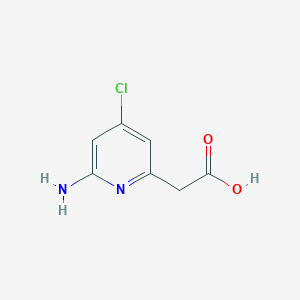
(6-Amino-4-chloropyridin-2-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Amino-4-chloropyridin-2-YL)acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with an amino group at the 6-position and a chlorine atom at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-4-chloropyridin-2-YL)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-2-pyridinecarboxylic acid.
Amination: The 4-chloro-2-pyridinecarboxylic acid undergoes amination at the 6-position using ammonia or an amine source under controlled conditions.
Acetylation: The resulting 6-amino-4-chloropyridine is then acetylated using acetic anhydride or acetyl chloride to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products:
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of 6-amino-4-chloropyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
(6-Amino-4-chloropyridin-2-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of (6-Amino-4-chloropyridin-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine substituents on the pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The acetic acid moiety may also contribute to the compound’s solubility and overall pharmacokinetic properties.
類似化合物との比較
4-Chloro-2-pyridinecarboxylic acid: Lacks the amino group, making it less versatile in certain reactions.
6-Amino-2-pyridinecarboxylic acid: Lacks the chlorine atom, which may affect its reactivity and binding properties.
2-Amino-4-chloropyridine:
Uniqueness: (6-Amino-4-chloropyridin-2-YL)acetic acid is unique due to the presence of both the amino and chlorine substituents on the pyridine ring, along with the acetic acid moiety. This combination of functional groups enhances its reactivity and broadens its range of applications in various fields.
特性
分子式 |
C7H7ClN2O2 |
|---|---|
分子量 |
186.59 g/mol |
IUPAC名 |
2-(6-amino-4-chloropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H7ClN2O2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H2,9,10)(H,11,12) |
InChIキー |
XTKFHVIQJVJMCM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CC(=O)O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


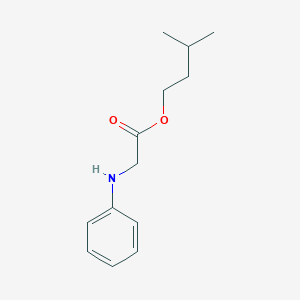
![[3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B13445203.png)
![3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13445206.png)
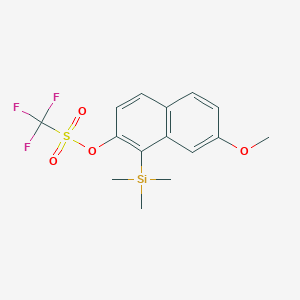

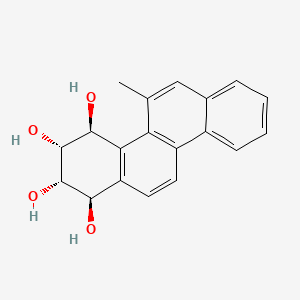

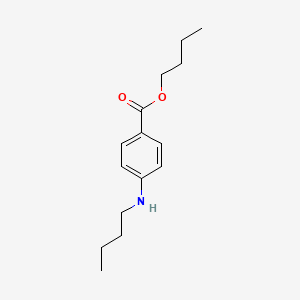
![6-Methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;hydrochloride](/img/structure/B13445238.png)

![methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B13445249.png)
![4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoyl Chloride](/img/structure/B13445254.png)

